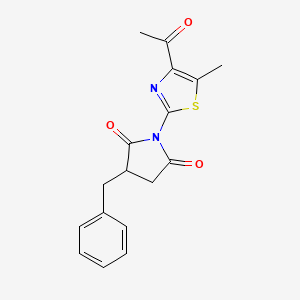
1-(4-Acetyl-5-methyl-1,3-thiazol-2-yl)-3-benzylpyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Acetyl-5-methyl-1,3-thiazol-2-yl)-3-benzylpyrrolidine-2,5-dione is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a benzyl group
Preparation Methods
The synthesis of 1-(4-Acetyl-5-methyl-1,3-thiazol-2-yl)-3-benzylpyrrolidine-2,5-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the acetyl and methyl groups. The pyrrolidine ring is then synthesized and coupled with the thiazole derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-(4-Acetyl-5-methyl-1,3-thiazol-2-yl)-3-benzylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Acetyl-5-methyl-1,3-thiazol-2-yl)-3-benzylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Acetyl-5-methyl-1,3-thiazol-2-yl)-3-benzylpyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that depend on its structural features and functional groups. For example, the thiazole ring may interact with specific protein sites, while the pyrrolidine ring may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(4-Acetyl-5-methyl-1,3-thiazol-2-yl)-3-benzylpyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(4-Acetyl-5-methyl-1,3-thiazol-2-yl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione: This compound has a similar structure but with a different substitution pattern on the benzyl group.
2-(4-Acetyl-5-methyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylonitrile: This compound features a thiazole ring and acetyl group but differs in the presence of an acrylonitrile moiety and dimethoxyphenyl group.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16N2O3S |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-(4-acetyl-5-methyl-1,3-thiazol-2-yl)-3-benzylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H16N2O3S/c1-10(20)15-11(2)23-17(18-15)19-14(21)9-13(16(19)22)8-12-6-4-3-5-7-12/h3-7,13H,8-9H2,1-2H3 |
InChI Key |
GDCVJLXCDJGDQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)N2C(=O)CC(C2=O)CC3=CC=CC=C3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


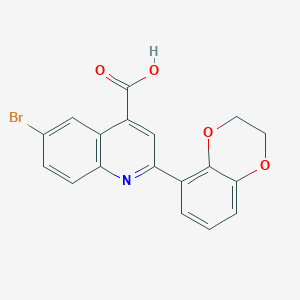
![2-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B12492938.png)
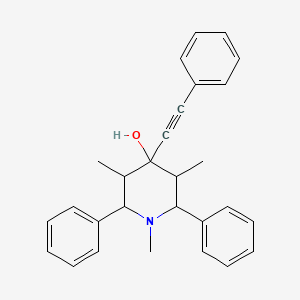
![1-{[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B12492965.png)
![4-{5-[(E)-{[3-(methoxycarbonyl)-2-methylphenyl]imino}methyl]furan-2-yl}-3-methylbenzoic acid](/img/structure/B12492969.png)
![3-[4-imino-5,6-dimethyl-3-(2-methylpropyl)-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-N,N-dimethylpropan-1-amine](/img/structure/B12492970.png)
![N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}-2-(3-methylphenoxy)acetamide](/img/structure/B12492981.png)
![4-({4-[(4-Chlorobenzyl)oxy]benzyl}amino)butan-1-ol](/img/structure/B12492989.png)
![4-{[(2,6-Dimethylphenoxy)acetyl]oxy}benzoic acid](/img/structure/B12492997.png)
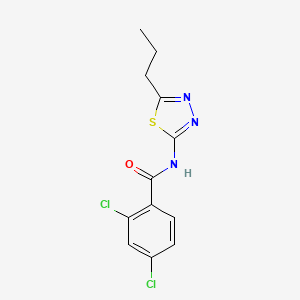
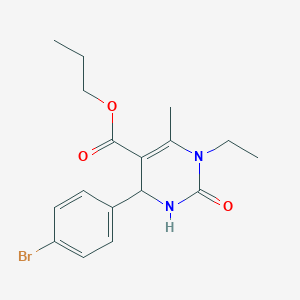
![Methyl 3-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12493013.png)
![N-{[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12493030.png)
![2-[4-(morpholin-4-yl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B12493034.png)
